Welcome to the BenchChem Online Store!
molecular formula C26H39N5O5 B8548513 Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate

Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate

Cat. No. B8548513
M. Wt: 501.6 g/mol
InChI Key: DZZMJWXHZGZBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05208240

Procedure details

Dissolve 4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-alpha-methyl-benzenepropanoic acid (1.07 g, 3.64 mmol) in tetrahydrofuran (15 mL) and treat with N-methylmorpholine (0.4 mL, 3.64 mmol). Cool to -20° C. and treat with isobutyl chloroformate (0.47 mL, 3.64 mmol). Stir for 30 minutes and add a solution of 1,3-dipropyl-5,6-diaminouracil (0.82 g, 3.64 mmol) in dimethylformamide (5 mL). Stir for 3 hours at -20° C., warm to room temperature and dilute with ethyl ether (200 mL). Separate the organic phase, wash with water (200 mL) and dry (MgSO4). Evaporate the solvent in vacuo and purify by flash chromatography to yield the title compound.
Name
4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-alpha-methyl-benzenepropanoic acid
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])([O:4][C:5](=[O:20])[CH2:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH:15]([CH3:19])[C:16]([OH:18])=O)=[CH:10][CH:9]=1)[CH3:3].CN1CCOCC1.ClC(OCC(C)C)=O.[CH2:37]([N:40]1[C:47]([NH2:48])=[C:46]([NH2:49])[C:44](=[O:45])[N:43]([CH2:50][CH2:51][CH3:52])[C:41]1=[O:42])[CH2:38][CH3:39]>O1CCCC1.CN(C)C=O.C(OCC)C>[NH2:48][C:47]1[N:40]([CH2:37][CH2:38][CH3:39])[C:41](=[O:42])[N:43]([CH2:50][CH2:51][CH3:52])[C:44](=[O:45])[C:46]=1[NH:49][C:16](=[O:18])[CH:15]([CH3:19])[CH2:14][C:11]1[CH:10]=[CH:9][C:8]([NH:7][CH2:6][C:5]([O:4][C:2]([CH3:1])([CH3:3])[CH3:21])=[O:20])=[CH:13][CH:12]=1

Inputs

Step One
Name
4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-alpha-methyl-benzenepropanoic acid
Quantity
1.07 g
Type
reactant
Smiles
CC(C)(OC(CNC1=CC=C(C=C1)CC(C(=O)O)C)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0.47 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
0.82 g
Type
reactant
Smiles
C(CC)N1C(=O)N(C(=O)C(=C1N)N)CCC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for 3 hours at -20° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
WASH
Type
WASH
Details
wash with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(N(C(N1CCC)=O)CCC)=O)NC(C(CC1=CC=C(C=C1)NCC(=O)OC(C)(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.